Conformational Restraint and Kinase Selectivity: Azetidine vs. Pyrrolidine and Piperidine Scaffolds
This evidence item relies on class-level inference from a study comparing azetidine, pyrrolidine, and piperidine scaffolds in the context of DDR1 kinase inhibition. The study demonstrated that the azetidine-containing compound (compound 37) exhibited improved kinase selectivity and reduced cardiotoxicity risk compared to its pyrrolidine and piperidine analogs [1]. While not a direct head-to-head comparison with 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine, this finding supports the premise that the azetidine ring in the target compound may confer a similar advantage in selectivity over more flexible heterocycles.
| Evidence Dimension | Kinase selectivity and cardiotoxicity risk |
|---|---|
| Target Compound Data | Not available; class-level inference from azetidine scaffold. |
| Comparator Or Baseline | Pyrrolidine and piperidine analogs (specific data not provided for this comparison). |
| Quantified Difference | Qualitative improvement in kinase selectivity and reduced cardiotoxicity risk for the azetidine scaffold. |
| Conditions | DDR1 kinase inhibition assay; in vivo PK studies (inhaled administration). |
Why This Matters
The azetidine scaffold's inherent conformational constraint may offer a strategic advantage in designing more selective kinase inhibitors, making 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine a valuable building block for medicinal chemistry programs focused on improving selectivity and safety profiles.
- [1] A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Figshare, 2026. The azetidine compound 37 was identified as the most promising one for its nanomolar potency, improved kinase selectivity, reduced cardiotoxicity risk, and excellent inhaled PK profile. View Source
